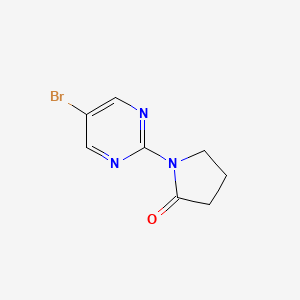
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry This compound, in particular, features a tert-butylamino group at the 2-position, a bromine atom at the 6-position, and an aldehyde group at the 3-position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 2-(tert-butylamino)quinoline followed by formylation at the 3-position. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(Tert-butylamino)-6-bromoquinoline-3-carboxylic acid.
Reduction: 2-(Tert-butylamino)-6-bromoquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound can be used in studies to investigate the biological activity of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It can serve as a probe to study the interactions of quinoline derivatives with biological macromolecules such as proteins and nucleic acids.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde is largely dependent on its interaction with biological targets. The quinoline ring system is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The tert-butylamino group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tert-butylamino)quinoline: Lacks the bromine and aldehyde groups, resulting in different chemical reactivity and biological activity.
6-Bromoquinoline-3-carbaldehyde: Lacks the tert-butylamino group, which may affect its lipophilicity and cellular uptake.
2-Amino-6-bromoquinoline-3-carbaldehyde: Contains an amino group instead of a tert-butylamino group, which may influence its chemical properties and biological interactions.
Uniqueness
2-(Tert-butylamino)-6-bromoquinoline-3-carbaldehyde is unique due to the presence of all three functional groups: the tert-butylamino group, the bromine atom, and the aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C14H15BrN2O |
|---|---|
Poids moléculaire |
307.19 g/mol |
Nom IUPAC |
6-bromo-2-(tert-butylamino)quinoline-3-carbaldehyde |
InChI |
InChI=1S/C14H15BrN2O/c1-14(2,3)17-13-10(8-18)6-9-7-11(15)4-5-12(9)16-13/h4-8H,1-3H3,(H,16,17) |
Clé InChI |
UDALGBNBAJXCHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC1=C(C=C2C=C(C=CC2=N1)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


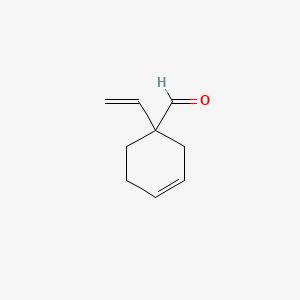
![2-methoxy-1-{4-[3-(3-phenylisoxazol-5-yl)propyl]piperazinyl}Benzene](/img/structure/B8517259.png)
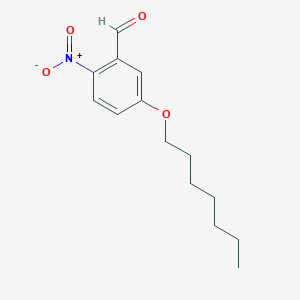
![3-[(4-Methoxyphenyl)amino]-4-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-2,5-dione](/img/structure/B8517262.png)

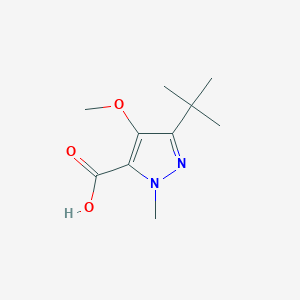
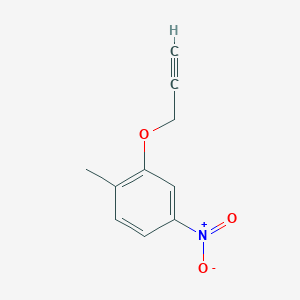
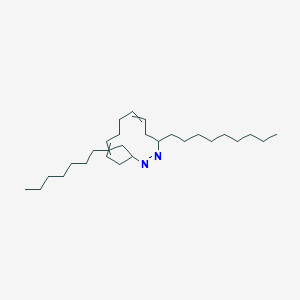
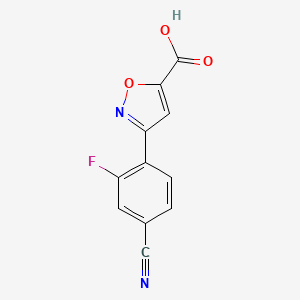

![5h-Pyrrolo[1,2-a]imidazole,6,7-dihydro-2-[4-[(2-methyl-1-propenyl)thio]phenyl]-3-(4-pyridinyl)-](/img/structure/B8517310.png)
![5-Dimethylamino-benzo[B]thiophene-2-carboxylic acid ethyl ester](/img/structure/B8517326.png)
